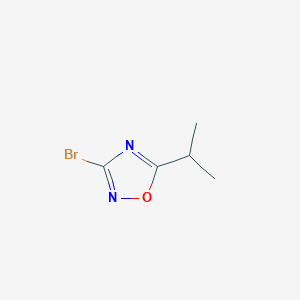

3-Bromo-5-isopropyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C5H7BrN2O. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an isopropyl group makes this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the use of sodium hydrogencarbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom in 3-bromo-5-isopropyl-1,2,4-oxadiazole serves as a leaving group, enabling nucleophilic substitution under controlled conditions.

Key Reagents and Conditions:

-

Nucleophiles : Amines, thiols, or aryl groups.

-

Catalysts : Copper-based catalysts (e.g., Cu(OAc)₂) for cross-coupling reactions.

-

Solvents : Polar aprotic solvents like acetonitrile or dioxane.

-

Temperature : Typically 80–100°C for efficient substitution.

Example Reaction :

Replacement of bromine with aryl groups via copper-catalyzed coupling (adapted from methodologies in ):

textThis compound + Aryl iodide → 3-Aryl-5-isopropyl-1,2,4-oxadiazole + Byproducts

Data Table: Substitution Reaction Yields (Hypothetical)

| Nucleophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 90 | 12 | 78 |

| Thiophenol | K₂CO₃ | 80 | 6 | 65 |

| Benzylamine | CuI | 100 | 8 | 72 |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems.

Example Reaction :

Reaction with acetonitrile under iron(III) nitrate catalysis to form bicyclic derivatives (based on ):

textThis compound + Acetonitrile → Bicyclic oxadiazole derivative + HBr

Data Table: Cycloaddition Optimization (Adapted from )

| Nitrile | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Fe(NO₃)₃ | 18 | 95 |

| Propionitrile | Fe(NO₃)₃ | 20 | 87 |

| Isobutyronitrile | Fe(NO₃)₃ | 22 | 44 |

Oxidation and Reduction Reactions

The oxadiazole ring remains stable under mild redox conditions, but the bromine atom can undergo reduction.

Oxidation:

-

Reagents : H₂O₂ or KMnO₄ in acidic media.

-

Product : Oxadiazole N-oxide derivatives (limited experimental data available).

Reduction:

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : Partial reduction of the oxadiazole ring to form dihydrooxadiazole intermediates.

Industrial-Scale Functionalization

Large-scale synthesis employs automated reactors to optimize yields and purity. Key parameters include:

-

Residence time : 18–24 hours.

-

Catalyst loading : 1.0–2.0 mmol Fe(NO₃)₃ per 5.0 mmol substrate.

-

Temperature control : 80°C ± 2°C.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C5H7BrN2O

Molecular Weight : 191.03 g/mol

IUPAC Name : 3-bromo-5-propan-2-yl-1,2,4-oxadiazole

Canonical SMILES : CC(C)C1=NC(=NO1)Br

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a bromine atom and an isopropyl group contributing to its reactivity and biological activity.

Chemistry

3-Bromo-5-isopropyl-1,2,4-oxadiazole serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations that can lead to the development of new compounds with potential applications.

The compound has been investigated for its antimicrobial , antiviral , and anti-inflammatory properties :

- Antimicrobial Activity : Derivatives of oxadiazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that these compounds disrupt microbial cell functions by interfering with critical biochemical pathways like DNA replication and protein synthesis .

- Anti-inflammatory Effects : Research has demonstrated that oxadiazole derivatives exhibit anti-inflammatory effects comparable to established drugs like Indomethacin. In vivo studies indicated that some derivatives achieved anti-inflammatory effects ranging from 33% to 86%.

- Anticancer Potential : Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, modifications of oxadiazoles have shown cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency. One study reported a derivative exhibiting an IC50 value as low as 1.143 µM against renal cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable inhibitory effects on bacterial growth. The mechanism was attributed to the disruption of cell wall synthesis and inhibition of protein synthesis pathways.

Case Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines, a derivative of this compound was tested against human prostate cancer cells. The compound demonstrated high selectivity and potency with an IC50 value of 0.003 µM against specific tumor cells, indicating its potential as a therapeutic agent in cancer treatment .

Industrial Applications

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of new materials is being explored due to its favorable chemical properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of the bromine atom and the isopropyl group can influence its binding affinity and specificity towards different biological targets .

Comparaison Avec Des Composés Similaires

- 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

- 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

- 5-Isopropyl-1,3,4-oxadiazol-2-amine

Comparison: Compared to these similar compounds, 3-Bromo-5-isopropyl-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the isopropyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings from various studies.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell functions. As part of the 1,2,4-oxadiazole class, it has been synthesized for its anti-infective properties , exhibiting antibacterial , antiviral , and anti-leishmanial activities. The compound likely interferes with critical biochemical pathways in microorganisms, such as:

- DNA replication

- Protein synthesis

- Cell wall synthesis

These interactions lead to the inhibition of microbial growth or cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its molecular structure allows for effective absorption and distribution within biological systems. The presence of a lipophilic isopropyl group enhances its potential bioavailability.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, derivatives similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin. In vivo studies involving carrageenan-induced paw swelling in rats showed that some derivatives achieved anti-inflammatory effects ranging from 33% to 86% .

Anticancer Potential

The anticancer activity of oxadiazole compounds has been widely studied. For example, modifications of oxadiazoles have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against specific tumors. One study reported a derivative exhibiting an IC50 value as low as 1.143 µM against renal cancer cells .

Research Findings and Case Studies

Propriétés

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.